[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
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Description
“[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole compounds is often achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . A variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, are applicable in the transformation .Molecular Structure Analysis
The molecular structure of “[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone” involves a benzene ring fused to a thiazole ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazoles often involve the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . The reaction conditions are versatile and can accommodate different substrates .Future Directions
The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The exploration of the universality of this reaction condition for different substrates is a potential area of future research .
properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-24-13-6-5-12(19)16-15(13)20-18(26-16)22-9-10-25-14(11-22)17(23)21-7-3-2-4-8-21/h5-6,14H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNAIFFZVLZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole |
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